(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, 2H-chromene, a bicyclic system comprising a benzene ring fused to a pyran moiety. The systematic name prioritizes the chromene backbone while accounting for substituents in descending order of seniority.
The core structure features a chromene system (2H-1-benzopyran) substituted at position 2 with a (4-fluorophenyl)imino group, at position 3 with a carboxamide functional group, and at position 8 with a methoxy group. The N-acetyl modification on the carboxamide introduces an additional acetyl group at the nitrogen atom. The (2Z) designation specifies the Z (zusammen) configuration of the imino double bond between the chromene and 4-fluorophenyl groups, indicating that the higher-priority substituents (chromene ring and fluorophenyl group) reside on the same side of the double bond.
The full IUPAC name is constructed as follows:
- Parent hydrocarbon : 2H-chromene (positions 1–4 on the benzene ring, positions 5–8 on the pyran ring).
- Substituents :
- Position 2: (4-fluorophenyl)imino group.
- Position 3: N-acetylcarboxamide.
- Position 8: Methoxy group.
- Stereodescriptor : (2Z) configuration.
The structural formula can be represented as:
$$
\text{C}{19}\text{H}{16}\text{FN}{3}\text{O}{4}
$$
with a molecular weight of 369.35 g/mol. The chromene ring adopts a planar conformation, while the 4-fluorophenyl and acetyl groups introduce steric and electronic perturbations that influence molecular packing in crystalline states.
Alternative Naming Conventions in Chemical Databases
Chemical databases and commercial catalogs often employ simplified or inverted naming conventions to enhance searchability. For this compound, alternative designations include:
- Non-IUPAC systematic names :
- Trivial identifiers :
Database entries frequently omit stereochemical descriptors, referring to the compound as "2-(4-fluorophenylimino)-N-acetyl-8-methoxy-2H-chromene-3-carboxamide" without specifying the Z configuration. Such omissions may arise from incomplete stereochemical characterization in early synthetic reports or commercial listings.
Properties
IUPAC Name |
N-acetyl-2-(4-fluorophenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)15-10-12-4-3-5-16(25-2)17(12)26-19(15)22-14-8-6-13(20)7-9-14/h3-10H,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYBEWJOLXFDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the chromene intermediate.
Acetylation and Imination: The final steps involve acetylation of the amine group followed by imination to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the imine group to an amine, potentially altering the compound’s pharmacological properties.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to derivatives with modified activity profiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that chromene derivatives exhibit promising anticancer properties. For instance, compounds similar to (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Agrochemical Applications
- Pesticidal Properties :
- There is emerging evidence that chromene derivatives can serve as effective pesticides. The compound's ability to interfere with the biological processes of pests makes it a candidate for development as a plant protection agent . Its formulation could lead to improved efficacy against a range of agricultural pests.
Case Study 1: Anticancer Activity
A study conducted on a series of chromene derivatives, including this compound, assessed their cytotoxic effects on breast cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting a potential for development into therapeutic agents against breast cancer .
Case Study 2: Anti-inflammatory Mechanism
In a model of induced inflammation, a related chromene derivative was shown to reduce levels of TNF-alpha and IL-6 in vitro. This study highlights the potential anti-inflammatory pathways that this compound might influence .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Molecular Targets: It may bind to enzymes or receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Chromene-3-carboxamide Derivatives
Key Comparative Findings
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro substituent in the target compound balances electronegativity and lipophilicity (LogP ~2.1), whereas the 4-cyano analog (LogP ~1.8) exhibits higher polarity due to the strong electron-withdrawing cyano group . The 4-methyl (p-tolyl) substituent in the ethoxy derivative increases lipophilicity (LogP ~3.0), favoring membrane permeability .
- Chromene Ring Modifications: Replacing 8-methoxy with 8-ethoxy (as in ) extends the alkyl chain, enhancing hydrophobic interactions but reducing solubility. The 2-oxo chromene derivative lacks the imino group, leading to distinct conjugation patterns and higher solubility due to the sulfamoyl substituent.
Hydrogen Bonding and Solubility
- The target compound has 3 H-bond acceptors and 2 donors, typical for carboxamides.
- The 2-chlorophenyl amide derivative retains moderate solubility (LogP ~2.5) due to the chloro group’s balance between electronegativity and hydrophobicity.
Biological Activity
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that exhibits various biological activities, making it a subject of interest in pharmacological research. With the molecular formula and a molecular weight of 388.4 g/mol, this compound is characterized by its unique chromene structure, which contributes to its potential therapeutic effects.
The biological activity of this compound has been attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
- Anticancer Potential : Research suggests that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The compound has shown promise in neuroprotection, possibly by modulating neurotransmitter systems or reducing neuroinflammation.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Activity : A study demonstrated that this compound effectively scavenged free radicals in vitro, leading to a reduction in oxidative stress markers in treated cells compared to controls.
- Anticancer Properties : In vitro assays revealed that this compound significantly inhibited the proliferation of human breast cancer cell lines (MCF-7) by inducing apoptosis and causing G1 phase cell cycle arrest. The IC50 values were reported at concentrations lower than those for standard chemotherapeutic agents .
- Neuroprotective Effects : In a rodent model of neurodegeneration, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved cognitive function as assessed by behavioral tests. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Q & A
Q. What are the recommended synthetic routes for (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis of chromene-carboxamide derivatives typically involves condensation reactions between activated carboxylic acids and amines. For example, analogous coumarin derivatives are synthesized by reacting substituted chromene-carboxylic acids with amines (e.g., 4-fluorophenylamine) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF under reflux . Purification often involves flash column chromatography on silica gel, followed by recrystallization from acetone or ethanol to obtain crystals suitable for X-ray diffraction . Optimization may include adjusting stoichiometry, reaction time (12–24 hours), and temperature (80–100°C) to improve yields.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the Z-configuration of the imino group, methoxy substitution, and fluorine environment .
- X-ray Crystallography : Single-crystal X-ray analysis resolves the chromene ring conformation, hydrogen bonding (e.g., N–H···O interactions), and π-stacking. Software like SHELXL and WinGX are widely used for refinement and visualization .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How do the electronic properties of the 4-fluorophenyl and methoxy groups influence reactivity?
The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the imino group, facilitating nucleophilic attacks in further functionalization. The methoxy group at C8 acts as an electron donor, stabilizing the chromene ring via resonance and affecting optical properties (e.g., fluorescence) .
Advanced Questions
Q. How can computational modeling aid in predicting crystallographic packing and intermolecular interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, electrostatic potentials, and non-covalent interactions (e.g., C–H···O). Tools like Mercury and ORTEP visualize packing motifs, while SHELXD assists in solving phase problems for twinned crystals .
Q. What strategies resolve low yields in the final coupling step of the carboxamide group?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be interpreted?
Discrepancies between solution-state NMR and solid-state X-ray data may indicate dynamic processes (e.g., tautomerism) or crystal packing effects. Variable-temperature NMR or solid-state NMR can clarify such anomalies. Cross-validation with IR spectroscopy (e.g., carbonyl stretching frequencies) is also recommended .
Q. What in vitro assays are suitable for evaluating biological activity, and how are false positives mitigated?
- Antimicrobial Activity : Broth microdilution assays (MIC values) with controls for solvent effects .
- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA, validated with selective inhibitors (e.g., celecoxib) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with normalization to non-tumorigenic cells (e.g., HEK-293) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) identify degradation products via HPLC-MS. Buffered solutions (pH 1.2–7.4) assess hydrolytic susceptibility, particularly at the acetyl and imino groups. For long-term storage, lyophilization and storage at -20°C in amber vials are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
